3-Bromo-1,1,3,3-tetrafluoropropene
Overview
Description
3-Bromo-1,1,3,3-tetrafluoropropene, also known as HFO-1333zd(E), is a fluorinated olefin that has gained significant attention in the scientific community due to its potential as a replacement for hydrofluorocarbons (HFCs) in various applications. HFCs are known to have a high global warming potential, and as a result, there has been a push towards finding more environmentally-friendly alternatives. HFO-1333zd(E) has been identified as one such alternative due to its low global warming potential and other favorable properties.
Scientific Research Applications
Synthesis and Chemical Properties
3-Bromo-1,1,3,3-tetrafluoropropene is involved in various synthesis processes and exhibits interesting chemical properties. It is formed through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane and can be further processed into other fluorinated compounds. For example, its free-radical bromination yields 1,2,3-tribromo-1,1,3,3-tetrafluoropropane, which can be transformed into different bromo- and fluorinated propenes (Banks et al., 1969).
Fluorinated Building Blocks
This compound serves as a versatile fluorinated building block. It is used in the synthesis of various heterocycles and aliphatic compounds, such as 1,1,1-trifluoro-1,2-epoxypropane, which itself is a significant building block in chemical synthesis (Lui et al., 1998).
Combustion and Oxidation Studies
Studies on the kinetic mechanism of 2,3,3,3-tetrafluoropropene (a compound closely related to 3-Bromo-1,1,3,3-tetrafluoropropene) provide insights into its high-temperature oxidation and combustion, which are relevant in assessing its use in various industrial applications (Babushok & Linteris, 2017).
Applications in Drug Discovery and Development
A Pd-catalyzed gem-difluoroallylation reaction using 3-bromo-3,3-difluoropropene demonstrates significant potential in drug discovery and development. This process highlights the compound's applicability in creating complex molecular structures beneficial in pharmaceutical research (Min et al., 2014).
Microwave Spectroscopy and Molecular Structure
The microwave spectra of 3-bromo-3,3-difluoropropene have been studied to determine its molecular structure. Such investigations are crucial in understanding the physical and chemical properties of the compound at a molecular level, which is essential for its application in various scientific fields (Langridge et al., 2011).
properties
IUPAC Name |
3-bromo-1,1,3,3-tetrafluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrF4/c4-3(7,8)1-2(5)6/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVWTAHTVVUDFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380801 | |
Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,3,3-tetrafluoropropene | |
CAS RN |
460-61-7 | |
Record name | 3-Bromo-1,1,3,3-tetrafluoro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-1,1,3,3-tetrafluoropropene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.